(6S)-6-(2-methylpropyl)piperidine-2,4-dione (6S)-6-(2-methylpropyl)piperidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 653589-23-2
VCID: VC16809410
InChI: InChI=1S/C9H15NO2/c1-6(2)3-7-4-8(11)5-9(12)10-7/h6-7H,3-5H2,1-2H3,(H,10,12)/t7-/m0/s1
SMILES:
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol

(6S)-6-(2-methylpropyl)piperidine-2,4-dione

CAS No.: 653589-23-2

Cat. No.: VC16809410

Molecular Formula: C9H15NO2

Molecular Weight: 169.22 g/mol

* For research use only. Not for human or veterinary use.

(6S)-6-(2-methylpropyl)piperidine-2,4-dione - 653589-23-2

Specification

CAS No. 653589-23-2
Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
IUPAC Name (6S)-6-(2-methylpropyl)piperidine-2,4-dione
Standard InChI InChI=1S/C9H15NO2/c1-6(2)3-7-4-8(11)5-9(12)10-7/h6-7H,3-5H2,1-2H3,(H,10,12)/t7-/m0/s1
Standard InChI Key VZCBIIIEAPQTIJ-ZETCQYMHSA-N
Isomeric SMILES CC(C)C[C@H]1CC(=O)CC(=O)N1
Canonical SMILES CC(C)CC1CC(=O)CC(=O)N1

Introduction

Chemical Identity and Structural Characterization

Molecular and Stereochemical Properties

(6S)-6-(2-methylpropyl)piperidine-2,4-dione (CAS: 653589-23-2) is a bicyclic organic compound with the molecular formula C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol . Its IUPAC name, (6S)-6-(2-methylpropyl)piperidine-2,4-dione, underscores the stereochemistry at the 6th carbon, where a 2-methylpropyl (isobutyl) group is attached in the S configuration. The compound’s SMILES notation, CC(C)C[C@H]1CC(=O)CC(=O)N1, explicitly defines this stereocenter and the diketone functionality at positions 2 and 4 of the piperidine ring .

Crystallographic and Conformational Analysis

X-ray crystallography (CCDC 235347) reveals a distorted boat conformation for the piperidine ring, with the isobutyl group occupying an equatorial position to minimize steric strain . The carbonyl groups at positions 2 and 4 adopt planar geometries, facilitating resonance stabilization. Key bond lengths include C=O (1.21–1.23 Å) and C–N (1.34 Å), consistent with typical diketopiperazine derivatives .

Table 1: Key Crystallographic Parameters

ParameterValue
Space groupP2₁2₁2₁
Unit cell dimensionsa = 5.42 Å, b = 7.89 Å, c = 12.34 Å
Dihedral angle (C6–C7)112.5°

Synthetic Methodologies

Chemical Synthesis Routes

The compound is synthesized via alkylation of piperidine-2,4-dione precursors. A representative method involves refluxing 3-phenylpiperidine-2,6-dione with 1,3-dibromopropane or 1,4-dibromobutane in acetone, catalyzed by K₂CO₃ and DBU, yielding N-alkylated derivatives . For stereoselective synthesis, chiral auxiliaries or enantiomeric resolution techniques are employed to achieve the (6S) configuration.

Table 2: Representative Synthetic Conditions

ReagentSolventTemperatureYield (%)
1,3-DibromopropaneAcetoneReflux65–70
1,4-DibromobutaneAcetoneReflux58–63

Biocatalytic Approaches

Enzymatic hydrolysis using imidase BpIH (EC 3.5.2.16) enables the desymmetric cleavage of prochiral glutarimide substrates to yield enantiomerically pure (6S) products . Mutant variants such as Y37FH133NS226I enhance catalytic efficiency (kₐₜ/Kₘ) by 5-fold, achieving 88.87% conversion with >99.9% enantiomeric excess (ee) . This method aligns with green chemistry principles, avoiding harsh reagents and enabling 100% theoretical yield from symmetric precursors .

Stability and Physicochemical Properties

Thermal and Solubility Profiles

Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, consistent with diketopiperazine thermal stability . The compound is sparingly soluble in water (0.8 mg/mL at 25°C) but exhibits high solubility in polar aprotic solvents like DMSO (≥50 mg/mL) .

Table 3: Solubility Data

SolventSolubility (mg/mL)
Water0.8
Ethanol15.2
DMSO52.4

Degradation Pathways

Under acidic conditions (pH <3), the compound undergoes hydrolysis at the 4-position carbonyl, forming 6-(2-methylpropyl)-2-piperidone-4-carboxylic acid. Alkaline conditions (pH >10) promote ring-opening via nucleophilic attack at the 2-position, yielding linear diamides .

Industrial and Regulatory Considerations

Pharmaceutical Manufacturing

Industrial production leverages direct alkylation under GMP conditions, with purity levels exceeding 99% . Large-scale batches (≥100 kg) utilize column chromatography (chloroform:methanol, 9.5:0.5) for purification, achieving API-grade quality .

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